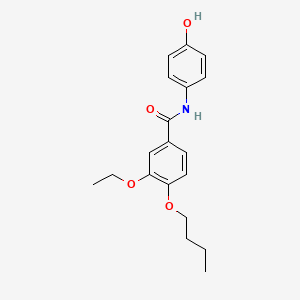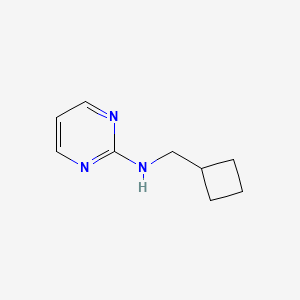![molecular formula C12H19N3O5S B7540904 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid, also known as CHA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the inhibition of PDE activity. PDE catalyzes the hydrolysis of cAMP and cGMP, which leads to their degradation. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP, which can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the anti-tumor effects of chemotherapy drugs. It has also been shown to have anti-inflammatory effects, reduce the levels of oxidative stress, and improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its selectivity for PDE, which allows for specific inhibition of PDE activity without affecting other cellular processes. It is also a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in scientific research. One potential application is in the development of new cancer therapies. 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been shown to enhance the anti-tumor effects of chemotherapy drugs, and further studies could explore its potential as a standalone therapy for cancer. Additionally, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid could be used to study the role of PDE in other biological processes, such as neuronal signaling and immune function. Finally, future studies could explore the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy.
Métodos De Síntesis
The synthesis of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the reaction of 5-amino-1-methylpyrrole-3-carboxylic acid with hexanoyl chloride to form 5-(hexanoylamino)-1-methylpyrrole-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form 6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid.
Aplicaciones Científicas De Investigación
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been widely used in scientific research as a tool to study the role of PDE in various biological processes. PDE is an important enzyme that regulates the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in cells. By inhibiting PDE, 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid can increase the levels of cAMP and cGMP and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-15-8-9(7-10(15)12(13)18)21(19,20)14-6-4-2-3-5-11(16)17/h7-8,14H,2-6H2,1H3,(H2,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOXOQMAIPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)


![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)